molecular formula C18H18N4O2S B2823290 (E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide CAS No. 1223865-53-9

(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide

Cat. No. B2823290
M. Wt: 354.43
InChI Key: JTRVYFNLMWEZSO-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a phenyl ring and a 1,2,4-triazole ring. Sulfonamides are a group of compounds known for their antibiotic properties . The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl and 1,2,4-triazole rings attached to the sulfonamide group. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the sulfonamide and triazole groups. For example, sulfonamides can undergo hydrolysis, and triazoles can participate in various cycloaddition reactions .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It could be harmful if swallowed or inhaled, and could cause skin and eye irritation .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine or agriculture, given the known properties of sulfonamides and triazoles . Further studies could also investigate its environmental impact and potential for bioaccumulation.

properties

IUPAC Name

(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,11-10-16-4-2-1-3-5-16)21-12-17-6-8-18(9-7-17)13-22-15-19-14-20-22/h1-11,14-15,21H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRVYFNLMWEZSO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide

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